N-(4-methoxybenzyl)pyridazin-3-amine
Overview
Description
N-(4-methoxybenzyl)pyridazin-3-amine is a useful research compound. Its molecular formula is C12H13N3O and its molecular weight is 215.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
N-Nitration of Secondary Amines : A study by Park et al. (2003) explored the N-nitration of 4-chloro-5-substituted-pyridazin-3-one, including compounds like 5-methoxy derivatives. This process has potential applications in synthesizing various nitrogen-containing compounds (Park et al., 2003).
Synthesis and Characterization of N4O3 Amine Phenol Ligands : Research by Liu et al. (1993) focused on the synthesis of N4O3 amine phenol ligands, including those with methoxy groups, which can have applications in forming complexes with lanthanide ions (Liu et al., 1993).
Oxidative Cleavage of Asymmetric Aldol Adducts : Leise et al. (2017) investigated the oxidative cleavage of aldol adducts derived from N4-p-methoxybenzyloxadiazinone. This research has implications in the synthesis of β-hydroxycarboxylic acids and could have pharmaceutical applications (Leise et al., 2017).
Analytical Characterization of Designer Drugs : A study by Westphal et al. (2016) provided an analytical characterization of N-(ortho-methoxybenzyl)amines, highlighting their identification and analysis in the context of drug testing (Westphal et al., 2016).
Synthesis of Secondary Amines : Kurosawa et al. (2003) explored the synthesis of secondary amines, including N-(4-Methoxybenzyl) derivatives, from primary amines. This process can be applied in pharmaceutical synthesis and organic chemistry (Kurosawa et al., 2003).
Central Nervous System Activities of Imidazo[1,2-b]pyridazines : Barlin et al. (1993) studied the synthesis and CNS activities of certain imidazo[1,2-b]pyridazines, including methoxybenzylamino derivatives. This research contributes to understanding the potential therapeutic applications of these compounds (Barlin et al., 1993).
Oxidative Removal of N-(p-methoxybenzyl) Group : Yoshimura et al. (1983) described a method for the oxidative removal of the N-(p-methoxybenzyl) group in certain compounds. This technique can be useful in modifying chemical structures for various applications (Yoshimura et al., 1983).
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]pyridazin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-16-11-6-4-10(5-7-11)9-13-12-3-2-8-14-15-12/h2-8H,9H2,1H3,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGBTJVMKCBAQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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